2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
CAS No.: 901240-19-5
VCID: VC4810756
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94
* For research use only. Not for human or veterinary use.
![2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE - 901240-19-5](/images/structure/VC4810756.png)
Description | 1. Introduction to 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide is a complex organic compound characterized by its unique structural features and potential pharmacological properties. This compound belongs to a class of imidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Molecular Formula and Weight
Structural RepresentationThe structural formula can be represented as follows:
Synthesis of 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)AcetamideThe synthesis of this compound typically involves several key steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final acetamide formation. Synthetic Route Overview
Reaction Conditions
Antimicrobial ActivityResearch has indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide demonstrate activity against various bacterial strains. Enzyme Inhibition StudiesRecent research has focused on enzyme inhibition, particularly targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms. Research Findings and Data Analysis
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 901240-19-5 | ||||||||||||||||
Product Name | 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE | ||||||||||||||||
Molecular Formula | C21H22ClN3O3S | ||||||||||||||||
Molecular Weight | 431.94 | ||||||||||||||||
IUPAC Name | 2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | ||||||||||||||||
Standard InChI | InChI=1S/C21H22ClN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25) | ||||||||||||||||
Standard InChIKey | QAGRYCBNVGDTLA-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 20852059 | ||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume